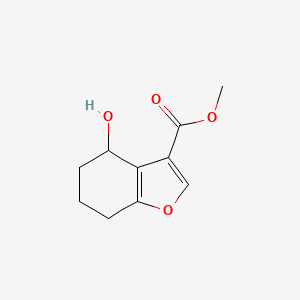![molecular formula C7H5ClN2 B12836461 3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
3-Chloropyrrolo[1,2-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 3-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrrolo[1,2-c]pyrimidine typically involves multi-step organic reactions. One common method starts with the reaction of ethyl cyanoacetate with thiourea in the presence of caustic alcohol and 2-chloroacetaldehyde, followed by cyclization and chlorination steps . Another method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including cyclization and chlorination to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact. The use of catalysts such as active nickel and solvents like alcohol and ammonia water is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles attack the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like sodium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[1,2-c]pyrimidines with various functional groups.
Electrophilic Substitution: Halogenated or nitro-substituted derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-Chloropyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as a building block for synthesizing complex organic molecules, including natural product analogs and pharmaceuticals.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Chloropyrrolo[1,2-c]pyrimidine in medicinal applications often involves inhibition of specific enzymes or receptors. For example, it can act as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and immune response . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution pattern.
Pyrrolo[2,3-d]pyrimidines: A broader class of compounds with various substitutions on the pyrimidine ring.
Uniqueness
3-Chloropyrrolo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the position of the chlorine atom, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and serve as a versatile building block in organic synthesis sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H5ClN2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
3-chloropyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-6-2-1-3-10(6)5-9-7/h1-5H |
Clave InChI |
FIGMJQXWWBGYJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NC(=CC2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



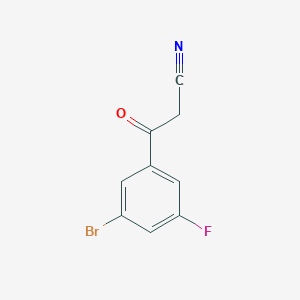
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
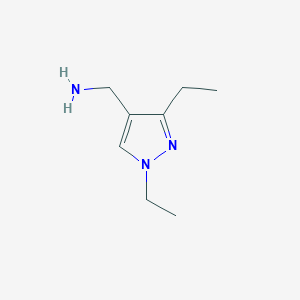
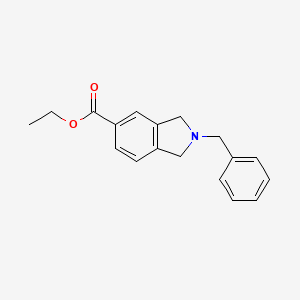

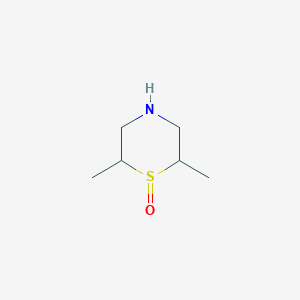

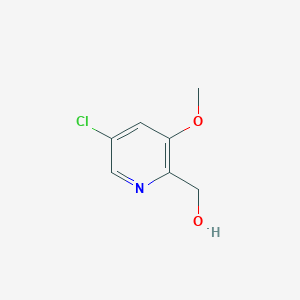
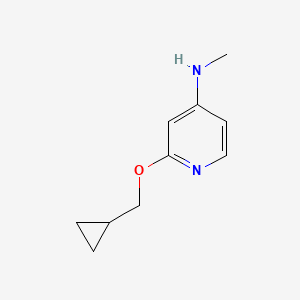
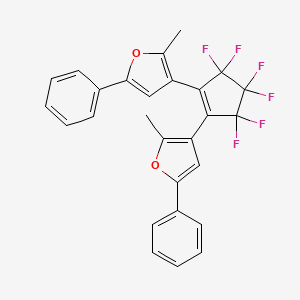
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
